Methyl 4-hydroxy-6-methoxy-2-naphthoate
Description
Methyl 4-hydroxy-6-methoxy-2-naphthoate is a naphthalene derivative characterized by a hydroxyl group at position 4, a methoxy group at position 6, and a methyl ester at position 2 of the naphthalene ring. For example, Ethyl 4-hydroxy-6-methoxy-2-naphthoate (CAS: 538343-03-2) shares the same substitution pattern but differs in the ester group (ethyl vs. methyl) . The compound’s molecular formula is inferred as C₁₃H₁₂O₄ (based on Ethyl 4-hydroxy-6-methoxy-2-naphthoate: C₁₄H₁₄O₄, MW 246.26) .
Properties
CAS No. |
127266-02-8 |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 4-hydroxy-6-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-16-10-4-3-8-5-9(13(15)17-2)6-12(14)11(8)7-10/h3-7,14H,1-2H3 |
InChI Key |
QMHLCBOFHMGNES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(C=C2C=C1)C(=O)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Derivatives
Table 1: Key Structural Analogs and Their Properties
Functional Group Impact on Properties
Hydroxyl vs. Methoxy Groups: The hydroxyl group at position 4 in this compound increases polarity compared to non-hydroxylated analogs like Methyl 6-methoxy-2-naphthoate. Methoxy groups (e.g., at position 6) enhance lipophilicity, influencing bioavailability in pharmaceutical contexts .
Ester vs. Carboxylic Acid :
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates: Derivatives like 6-Methoxy-2-naphthoic acid are precursors to Naproxen, a non-steroidal anti-inflammatory drug (NSAID) .
- Material Science : Naphthoate esters act as ligands in coordination chemistry and catalysts in organic reactions (e.g., Methyl 1-bromo-2-naphthoate in catalytic applications) .
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